molecular formula C12H13N3 B13635780 5-(2,4-Dimethylphenyl)pyrimidin-2-amine

5-(2,4-Dimethylphenyl)pyrimidin-2-amine

Cat. No.: B13635780
M. Wt: 199.25 g/mol
InChI Key: SCBQCSOTURBMQI-UHFFFAOYSA-N
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Description

5-(2,4-Dimethylphenyl)pyrimidin-2-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a 2,4-dimethylphenyl group attached to the pyrimidine ring at position 5. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dimethylphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxyl or carbonyl derivatives, while substitution can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

5-(2,4-Dimethylphenyl)pyrimidin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, or inflammation. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,4-Dimethylphenyl)pyrimidin-2-amine is unique due to the presence of the 2,4-dimethylphenyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties .

Biological Activity

5-(2,4-Dimethylphenyl)pyrimidin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of key enzymes involved in various diseases. This article presents a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a 2,4-dimethylphenyl group at the 5-position. This structural configuration is significant for its interactions with biological targets.

The compound primarily acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial in folate metabolism. Inhibition of DHFR is particularly relevant in the context of malaria treatment, as Plasmodium falciparum relies on this enzyme for its proliferation.

Inhibitory Activity Against DHFR

Research indicates that this compound exhibits significant inhibitory activity against both wild-type and mutant forms of PfDHFR. The Ki values reported range from 1.3 to 243 nM for wild-type and 13 to 208 nM for mutant strains, demonstrating its potential as a lead compound in antimalarial drug development .

In Vitro Studies

A series of studies have evaluated the biological activity of this compound:

  • Antimalarial Activity : In vitro assays have shown that compounds similar to this compound possess antiplasmodial activity in the low nanomolar range against both drug-sensitive and resistant strains of P. falciparum. For example, analogs with similar structures have demonstrated IC50 values ranging from 0.4 to 28 μM .
  • Pharmacokinetics : Investigations into the pharmacokinetic properties suggest that modifications to the chemical structure can enhance bioavailability and efficacy against P. falciparum .

Table: Summary of Biological Activities

Activity TypeTargetKi (nM) / IC50 (μM)Reference
Inhibition of DHFRWild-type PfDHFR1.3 - 243
Inhibition of DHFRMutant PfDHFR13 - 208
Antiplasmodial ActivityVarious strains0.4 - 28

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

5-(2,4-dimethylphenyl)pyrimidin-2-amine

InChI

InChI=1S/C12H13N3/c1-8-3-4-11(9(2)5-8)10-6-14-12(13)15-7-10/h3-7H,1-2H3,(H2,13,14,15)

InChI Key

SCBQCSOTURBMQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CN=C(N=C2)N)C

Origin of Product

United States

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